molecular formula C24H25NO6 B154747 Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride CAS No. 125814-28-0

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

Cat. No.: B154747
CAS No.: 125814-28-0
M. Wt: 423.5 g/mol
InChI Key: JCXYJUMOCYVDPN-VLIAUNLRSA-N
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Description

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride: is a chemical compound used primarily in peptide synthesis. It is known for its role as a building block in the formation of peptides and proteins. The compound is characterized by its molecular formula C24H25NO6 and a molecular weight of 423.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride typically involves the protection of the amino and hydroxyl groups of L-threonine. The process begins with the protection of the hydroxyl group using a tert-butyl group, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The final step involves the formation of the N-carboxyanhydride (NCA) ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology and Medicine: In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based materials for biomedical applications .

Mechanism of Action

The mechanism of action of Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride is unique due to its specific protection groups and its role in the synthesis of peptides containing threonine residues. The presence of both Fmoc and tert-butyl groups allows for selective deprotection and precise control over the synthesis process .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYJUMOCYVDPN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106669
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125814-28-0
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125814-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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